molecular formula C8H8Br2 B2492435 1-Bromo-2-(bromomethyl)-3-methylbenzene CAS No. 75366-10-8

1-Bromo-2-(bromomethyl)-3-methylbenzene

Cat. No. B2492435
CAS RN: 75366-10-8
M. Wt: 263.96
InChI Key: IBNHZINTTYTGJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene and related compounds typically involves multi-step chemical reactions, including diazotization and bromination processes. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene, a compound with a similar structural motif, can be synthesized from 3,4-dimethylbenzenamine through reactions involving diazotization and subsequent bromination. Factors such as raw material ratio, reaction time, and temperature significantly affect the yield and purity of the product (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds like this compound can be elucidated using spectroscopy and crystallography techniques. For a related compound, 1-bromo-2, 3, 5, 6- tetra-methylbenzene, Single Crystal X-Ray Diffraction (SXRD) analysis reveals the existence of stable crystalline phases with distinct orthorhombic and monoclinic systems at different temperatures. These structural insights are vital for understanding the physical and chemical properties of such compounds (N. Hamdouni, A. Boudjada, M. Medjroubi, 2019).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by the presence of bromo and bromomethyl groups, which facilitate various chemical transformations. The compound participates in C–H···Br, C–Br···Br, and C–Br···π interactions, contributing to its application in synthesizing more complex molecules. Such interactions are crucial for developing new materials and pharmaceuticals (P. Jones, P. Kuś, I. Dix, 2012).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and boiling point of this compound, are critical for its application in chemical synthesis. These properties are determined by its molecular structure and can be analyzed through various spectroscopic methods to ensure the compound's suitability for specific reactions (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

Chemical Properties Analysis

This compound exhibits distinct chemical properties that make it a versatile reagent in organic synthesis. Its bromo and bromomethyl functional groups enable it to undergo various chemical reactions, including nucleophilic substitution and elimination, facilitating the synthesis of a wide range of organic compounds with diverse functionalities (Song Yan-min, 2007).

Scientific Research Applications

Synthesis and Chemical Transformations

1-Bromo-2-(bromomethyl)-3-methylbenzene is employed in various chemical synthesis processes. A study by Aitken et al. (2016) describes the use of similar brominated benzene derivatives in synthesizing sulfur-containing quinone derivatives, demonstrating its utility in producing complex chemical structures (Aitken, Jethwa, Richardson, & Slawin, 2016). Additionally, Uhrich et al. (1992) reported the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers, indicating the potential of brominated benzene derivatives in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Thermochemistry and Physical Properties

Verevkin et al. (2015) investigated the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound. This research contributes to the understanding of the physical properties of these compounds, which is crucial in their practical applications (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

X-Ray Structural Analysis

The structural analysis of bromo- and bromomethyl-substituted benzenes, including compounds closely related to this compound, has been a subject of interest. Jones, Kuś, and Dix (2012) explored the X-ray structures of several bromo- and bromomethylsubstituted benzenes to understand their intermolecular interactions, which is fundamental in predicting and manipulating their chemical behavior (Jones, Kuś, & Dix, 2012).

Molecular Transformations and Reactions

The transformation of similar brominated benzene derivatives into various functional groups has been reported. For instance, Teplý et al. (2003) discussed transforming a related compound into various substituted hexahelicenes, showcasing the versatility of brominated benzene derivatives in organic synthesis (Teplý, Stará, Starý, Kollárovič, Šaman, Vyskocil, & Fiedler, 2003).

Catalysis and Material Science

Research by Okada and Kamiya (1981) on the liquid-phase oxidation of methylbenzenes, including brominated derivatives, highlights the potential of these compounds in catalysis and material science. Their study provides insights into the reaction mechanisms and conditions that optimize the production of valuable industrial compounds (Okada & Kamiya, 1981).

Mechanism of Action

Target of Action

This compound, also known as o-Bromobenzyl bromide or 2-Bromobenzyl bromide , is a derivative of benzene and may interact with various biological molecules due to its electrophilic nature.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-(bromomethyl)-3-methylbenzene is currently unavailable . Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent.

properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNHZINTTYTGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75366-10-8
Record name 1-bromo-2-(bromomethyl)-3-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-bromo-o-xylene (15 g, 81 mmol), N-bromo succinimid (15.1 g, 85.1 mmol), dibenzoylperoxid (0.65 g) and tetrachloromethane (150 ml) was refluxed for 5 hours. After filtration the filtrate was washed with sodium hydrogensulfite and water. The organic layer was dried over sodium sulfate and evaporated in vacuo. Chromatography (SiO2) (petroleum ether:ethyl acetate, 100:4) gave a 16.8 g fraction of a mixture containing 45% of the title compound. This mixture was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
45%

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